molecular formula C13H13N5O2S2 B2372129 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 2034603-13-7

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2372129
CAS No.: 2034603-13-7
M. Wt: 335.4
InChI Key: KZMOXUSWJFSGPH-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of pyrazole, pyrazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole and pyrazine intermediates, followed by their coupling with thiophene-2-sulfonamide. The key steps include:

    Formation of Pyrazole Intermediate: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Formation of Pyrazine Intermediate: Pyrazine derivatives can be synthesized via condensation reactions involving diamines and diketones.

    Coupling Reaction: The pyrazole and pyrazine intermediates are then coupled with thiophene-2-sulfonamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups in the pyrazine ring can be reduced to amines using reducing agents such as tin(II) chloride or hydrogenation over palladium catalysts.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, palladium catalysts

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated sulfonamides

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Agrochemicals: It can be used in the development of new pesticides or herbicides, leveraging its ability to interact with specific enzymes or receptors in pests.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyrazine rings can participate in hydrogen bonding and π-π interactions, while the thiophene-2-sulfonamide moiety can enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol

Uniqueness

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide stands out due to its unique combination of pyrazole, pyrazine, and thiophene moieties This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S2/c1-18-10(7-11(17-18)12-9-14-4-5-15-12)8-16-22(19,20)13-3-2-6-21-13/h2-7,9,16H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMOXUSWJFSGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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